抗霉素 A4

描述

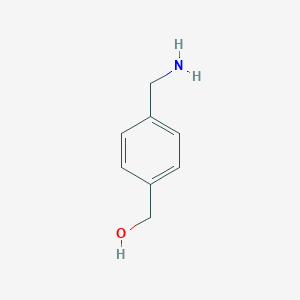

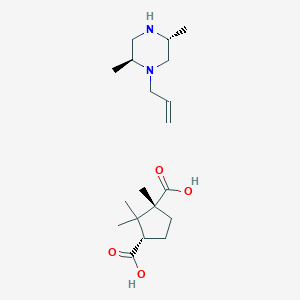

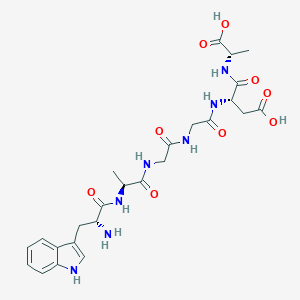

Antimycin A4 is part of a broader class of compounds characterized by their dilactone-ring moiety, which is pivotal for their activity as specific inhibitors of the mitochondrial respiratory chain, particularly binding to the Q_i site of the cytochrome bc_1 complex. These compounds have been the focus of extensive research due to their unique structure and high biological activity, inspiring efforts in structural modification and synthesis optimization (Cheng et al., 2017).

Synthesis Analysis

The synthesis of antimycin compounds, including A4, involves complex chemical processes aimed at constructing their unique dilactone frameworks. Research has explored various synthetic routes, including improved methods for antimycin A3, which may provide insights into A4 synthesis, utilizing suitable lactonization processes and chemical reactions starting from specific derivatives (Aburaki & Kinoshita, 1979). Another study detailed the total syntheses of antimycin A3 and its diastereomer, establishing correlations between configurations of certain acids in the dilactone moieties of these compounds (Kinoshita et al., 1973).

Molecular Structure Analysis

The structural complexity of antimycins, including A4, is a significant focus of research. Studies on the binding of antimycin to the mitochondrial bc1 complex have revealed details about the intramolecular hydrogen-bonding pattern, critical for its inhibitory function. The N-formylamino-salicyl-amide group plays a central role in binding specificity, with changes in the intramolecular hydrogen bond from solution to the crystal structure noted (Huang et al., 2005).

Chemical Reactions and Properties

Antimycin A's chemical reactions often involve the formation of its characteristic nine-membered dilactone ring, crucial for its biological activity. Research has focused on developing methods for the enzymatic synthesis of this dilactone scaffold, utilizing hybrid nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) assembly lines (Sandy et al., 2012).

科学研究应用

Antimycin A4 is a component of the antimycin A complex, which consists of at least four components of closely related structure . This complex is produced by a number of species of microorganisms of the genus Streptomyces . Here are some known applications of Antimycin A4:

-

Inhibition of ATP-citrate lyase : Antimycin A4 is known to be an inhibitor of ATP-citrate lyase . ATP-citrate lyase is an enzyme that plays a key role in cellular metabolism, particularly in the production of acetyl-CoA, a crucial molecule in energy metabolism and lipid synthesis . Inhibition of this enzyme can have significant effects on these metabolic processes .

-

Protection against mitochondrial oxidative stress : Some research has indicated that certain compounds, including Antimycin A4, can show protective effects against antimycin A induced mitochondrial oxidative stress . This suggests potential applications in the field of cellular biology and oxidative stress research .

-

Fungicide : Antimycins, including Antimycin A4, first attracted considerable interest because of their toxicity toward a number of pathogenic fungi . This suggests potential applications in the field of mycology and plant pathology .

-

Inhibition of Aerobic Respiration : Antimycins are known to act as potent inhibitors of aerobic respiration . This property could be utilized in various biological and biochemical research contexts, particularly those involving the study of cellular respiration and energy metabolism .

-

Fish Poison : Commercially, the most promising use of antimycin A is as a fish poison for the removal of undesirable fish from lakes and ponds . This application is primarily used by federal and state governments to eliminate invasive species in an area where resident species are threatened .

-

Inhibition of Electron Transfer Activity : Antimycins are known to inhibit specifically the electron transfer activity of ubiquinol-cytochrome c oxidoreductase . This function of antimycins could be exploited in research related to cellular respiration and energy production .

-

Selective Killing Agent : When Antimycin A is added at 10 ppb, it is used as a selective killing agent to kill smaller or more sensitive species that may reduce the yield of commercial farming .

-

Biocontrol of Phytopathogens : Antimycin A1, which is similar to Antimycin A4, has been found to have an inhibitory effect on Rhizoctonia solani, a plant pathogenic fungus. This suggests potential applications in the field of plant pathology and biocontrol of phytopathogens .

-

Inhibition of Enzyme Synthesis : RT-PCR analysis demonstrated that Antimycin A1 controlled the synthesis of relevant enzymes by suppressing the transcription levels of ATP6, ATP8, COX3, QCR6, CytB, ND1, and ND3 genes in mitochondria .

-

Impact on Metabolic Pathways : A metabolomic analysis revealed that Antimycin A1 significantly impacted 12 metabolic pathways .

-

Fungicidal Activity : All components of the Antimycin A complex, including Antimycin A4, exhibited fungicidal activity against Saccharomyces cerevisiae Y-30 .

-

Antimycin-insensitive Respiration : Antimycin A has been found to induce antimycin-insensitive respiration in beef-heart mitochondria .

安全和危害

未来方向

Antimycin A4 has attracted attention as a potent and selective inhibitor of the mitochondrial anti-apoptotic proteins Bcl-2 and Bcl-xL . This inhibition is independent of the main mode of action of antimycins, suggesting that antimycins have great potential as anticancer drugs used in combination with existing chemotherapeutics .

属性

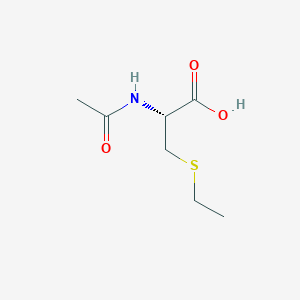

IUPAC Name |

[8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O9/c1-5-7-10-17-22(36-19(29)9-6-2)15(4)35-25(33)20(14(3)34-24(17)32)27-23(31)16-11-8-12-18(21(16)30)26-13-28/h8,11-15,17,20,22,30H,5-7,9-10H2,1-4H3,(H,26,28)(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYANSQKXOLFAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antimycin A4 | |

CAS RN |

27220-59-3 | |

| Record name | Antimycin A4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-butyl-3-(3-formamido-2-hydroxybenzamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide](/img/structure/B20495.png)